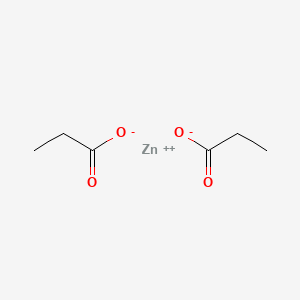

zinc;propanoate

概要

説明

Zinc propionate is a chemical compound that appears as a white crystalline powder. Its basic structure consists of zinc cations (Zn²⁺) and propionate anions, forming a stable compound. This compound is soluble in water, resulting in a clear solution. It has a molecular weight of 183.45 g/mol and a melting point of approximately 300°C . Zinc propionate is known for its antimicrobial properties and is commonly used in various applications, including the food industry, pharmaceutical industry, and animal feed .

作用機序

Target of Action

Zinc propionate, like other zinc compounds, primarily targets cellular processes. It is known to disrupt the cellular processes of microorganisms, preventing their growth and proliferation . In humans, zinc is an essential element that forms an essential part of many enzymes, playing an important role in protein synthesis and cell division . It is also associated with the neuronal damage associated with traumatic brain injury, stroke, and seizures .

Mode of Action

The mode of action of zinc propionate involves enhancing nutrient absorption and supporting immune function . Zinc propionate, as a source of zinc, can interact with its targets and cause changes in the body. For instance, it can stimulate the sympathetic nervous system, which in turn increases the production of glucagon and FABP4, proteins that facilitate the movement of propionate among other fatty acids in our fat tissue .

Biochemical Pathways

Zinc propionate affects several biochemical pathways. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Pharmacokinetics

Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes . In circulation, 70% of zinc is bound to albumin, and the majority in the body is found in skeletal muscle and bone .

Result of Action

The result of zinc propionate’s action is an increase in the production of glucose . This is achieved by stimulating our sympathetic nervous system to produce more glucagon and FABP4 . Moreover, zinc propionate has been linked to alterations in our metabolism, increasing the production of glucose .

Action Environment

The action of zinc propionate can be influenced by environmental factors. For instance, in a chloride environment, the formation of complex zinc compounds can be predicted . Moreover, zinc compounds such as zinc propionate found at hazardous waste sites could potentially get into drinking water, raising concerns about their impact on human health .

生化学分析

Biochemical Properties

Zinc propionate interacts with various enzymes, proteins, and other biomolecules. It forms complexes with N-donor heterocyclic ligands . These complexes have been characterized by elemental analysis and IR spectra . The IR spectra suggest monodentate coordination of propionate anion to zinc .

Cellular Effects

Zinc is known to play a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of zinc propionate involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. The thermal decomposition of zinc propionate complexes can be characterized as a multi-step process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc propionate change over time. The thermal decomposition of zinc propionate complexes is a multi-step process, with the first step attributed to the elimination of water or N-donor ligand molecules .

Dosage Effects in Animal Models

The effects of zinc propionate at different dosages in animal models have not been extensively studied. Zinc is known to be an essential nutrient, and deficiencies can lead to a variety of diseases .

Metabolic Pathways

Zinc propionate is involved in various metabolic pathways. Zinc is a crucial component of many enzymes and plays a regulatory role in the human body .

Transport and Distribution

Zinc is known to be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .

Subcellular Localization

Zinc is known to be a crucial component of many proteins, neuropeptides, hormones, hormone receptors, and polynucleotides .

準備方法

Zinc propionate can be synthesized through several methods. One common method involves the reaction of propionic acid with zinc oxide. The reaction is typically carried out at a temperature range of 80-100°C. The process involves dissolving zinc oxide in dilute propionic acid, followed by evaporation of the solution to obtain zinc propionate crystals . Another method involves the direct reaction of propionic acid with metallic zinc in the presence of oxygen. This method is conducted by passing an oxygen-containing gas, such as air, through the reaction mixture at a temperature between 50 and 200°C .

化学反応の分析

Zinc propionate undergoes various chemical reactions, including:

Neutralization Reactions: Zinc propionate can react with strong acids and bases to form corresponding salts and water.

Oxidation and Reduction Reactions: Zinc propionate can undergo oxidation to form zinc oxide and carbon dioxide.

Substitution Reactions: Zinc propionate can participate in substitution reactions with other carboxylic acids to form different zinc carboxylates.

科学的研究の応用

Zinc propionate has a wide range of scientific research applications:

Food Industry: It is used as a preservative and mold inhibitor in food products.

Pharmaceutical Industry: Zinc propionate is utilized in topical formulations, such as creams and ointments, to treat various skin infections, including fungal infections.

Animal Feed: It is used as a feed additive to improve the growth and overall health of animals, particularly in poultry and swine.

Plastics and Coatings: Zinc propionate is used in the production of plastics and coatings due to its antimicrobial and antioxidant properties.

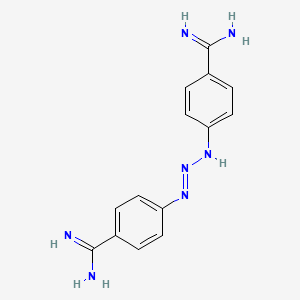

類似化合物との比較

Zinc propionate can be compared with other zinc carboxylates, such as zinc acetate, zinc benzoate, and zinc butyrate. While all these compounds exhibit antimicrobial properties, zinc propionate is particularly effective due to its higher solubility in water and its ability to inhibit a broader spectrum of microorganisms . Zinc acetate and zinc benzoate are also used as preservatives and antimicrobial agents, but they have different solubility profiles and may be more suitable for specific applications .

Similar Compounds

- Zinc acetate

- Zinc benzoate

- Zinc butyrate

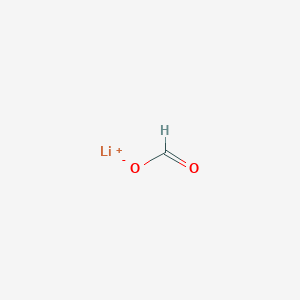

- Zinc formate

Zinc propionate’s unique combination of high solubility and broad-spectrum antimicrobial activity makes it a valuable compound in various industries.

特性

IUPAC Name |

zinc;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Zn/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWXRAYGALQIFG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-09-4 (Parent), 23713-49-7 (Parent) | |

| Record name | Zinc propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890510 | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Powder; [MSDSonline] | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

32% (WT/WT) IN WATER @ 15 °C, 2.8% IN ALCOHOL @ 15 °C, 17.2% IN BOILING ALCOHOL | |

| Record name | ZINC PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets, tablets, or needlelike crystals | |

CAS No. |

557-28-8, 90529-81-0 | |

| Record name | Zinc propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090529810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PXA87XVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

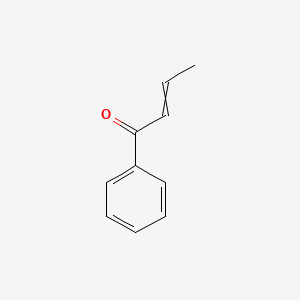

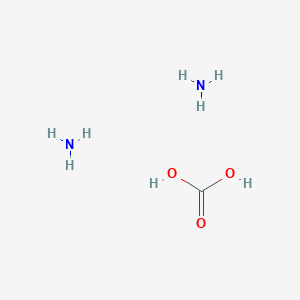

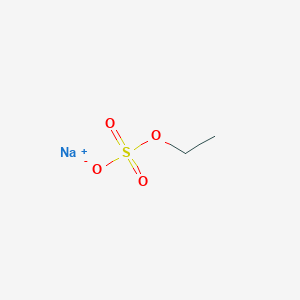

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

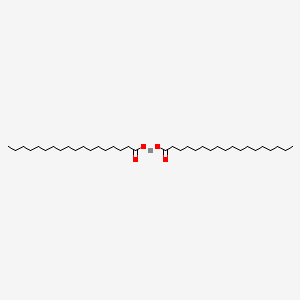

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7822133.png)

![sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)

![sodium;4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7822191.png)

![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7822192.png)

![sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B7822226.png)